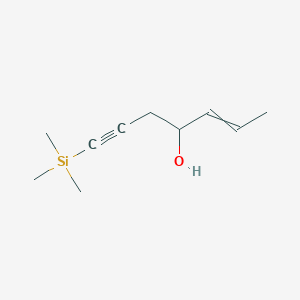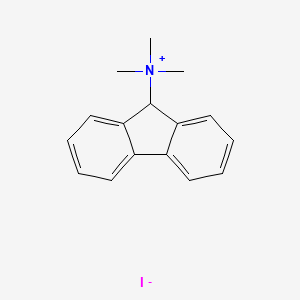![molecular formula C15H28O3Si B12559435 5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one CAS No. 146174-63-2](/img/structure/B12559435.png)
5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one is an organic compound that features a furanone ring substituted with a tert-butyldimethylsilyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions and results in the formation of the silyl ether. The furanone ring can be introduced through various synthetic routes, including cyclization reactions involving appropriate precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl ether group
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydro- or tetrahydrofuran derivatives.
Substitution: Various substituted furanones depending on the nucleophile used
Applications De Recherche Scientifique
5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one depends on its specific application. In organic synthesis, it acts as a protected intermediate, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyl group provides steric protection and can be removed under mild acidic or fluoride ion conditions to reveal the hydroxyl group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-([tert-Butyl(dimethyl)silyl]oxymethyl)dihydro-2(3H)-furanone
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
Uniqueness
5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a protected intermediate in multi-step syntheses .
Propriétés
Numéro CAS |
146174-63-2 |
|---|---|
Formule moléculaire |
C15H28O3Si |
Poids moléculaire |
284.47 g/mol |
Nom IUPAC |
2-[5-[tert-butyl(dimethyl)silyl]oxypentyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H28O3Si/c1-15(2,3)19(4,5)17-12-8-6-7-9-13-10-11-14(16)18-13/h10-11,13H,6-9,12H2,1-5H3 |
Clé InChI |
DATHGMWPVNHSHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCC1C=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



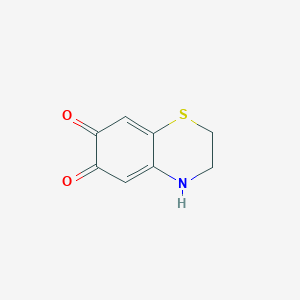
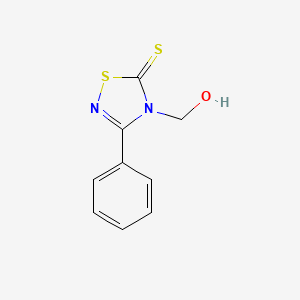
![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)
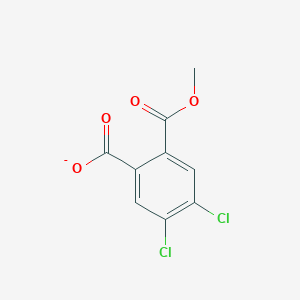
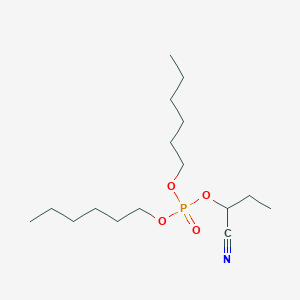
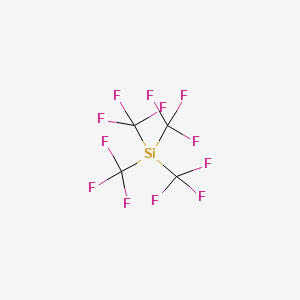

![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
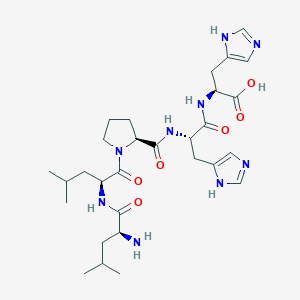
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)
